molecular formula C18H20O3 B12596176 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- CAS No. 502851-61-8

2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-

Cat. No.: B12596176
CAS No.: 502851-61-8
M. Wt: 284.3 g/mol
InChI Key: VFCUCMIEOILYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the compound by removing oxygen atoms or reducing double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler pyran structures. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- stands out due to its unique combination of phenylmethoxy and phenoxy groups. These groups enhance its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s stability and versatility make it valuable for various scientific and industrial applications.

Properties

CAS No.

502851-61-8

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2-(3-phenylmethoxyphenoxy)oxane

InChI

InChI=1S/C18H20O3/c1-2-7-15(8-3-1)14-20-16-9-6-10-17(13-16)21-18-11-4-5-12-19-18/h1-3,6-10,13,18H,4-5,11-12,14H2

InChI Key

VFCUCMIEOILYHC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.